molecular formula C16H18ClNO2S B2548580 N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 671200-98-9

N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2548580
CAS No.: 671200-98-9
M. Wt: 323.84
InChI Key: KKQJWTXKKKCRRH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly for its sulfonamide functional group. Sulfonamides are a prominent class of compounds known for their diverse pharmacological activities. They form the basis of several drugs and are extensively studied for applications such as anti-carbonic anhydrase activity and anti-dihydropteroate synthetase activity, which allow them to play a role in treating a diverse range of disease states . This specific compound features a 2,3,5,6-tetramethylbenzenesulfonamide moiety linked to a 3-chlorophenyl group. The tetramethyl-substituted benzene ring is a distinctive structural feature that can influence the compound's lipophilicity, metabolic stability, and its interaction with biological targets . Research into structurally similar sulfonamide compounds has demonstrated their potential as potent inhibitors of the NLRP3 inflammasome, a multimeric protein complex that is a key player in the innate immune response . Dysregulation of the NLRP3 inflammasome has been observed in many human diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic syndromes, and atherosclerosis . Consequently, the development of small-molecule inhibitors targeting this complex represents a promising strategy for therapeutic intervention . The structural motifs present in this compound suggest it is a valuable scaffold for investigating novel biological pathways and for the design and synthesis of new bioactive molecules in drug discovery campaigns. Researchers can utilize this compound as a key intermediate or as a lead structure for further optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-10-8-11(2)13(4)16(12(10)3)21(19,20)18-15-7-5-6-14(17)9-15/h5-9,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQJWTXKKKCRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=CC=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Classical Sulfonylation of 3-Chloroaniline

The most widely documented method involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-chloroaniline under basic conditions.

Reaction Scheme:
$$
\text{2,3,5,6-Tetramethylbenzenesulfonyl chloride} + \text{3-Chloroaniline} \xrightarrow{\text{Base, Solvent}} \text{N-(3-Chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide} + \text{HCl}
$$

Standard Protocol:

  • Reagent Ratios: A 1:1.2 molar ratio of sulfonyl chloride to aniline ensures complete conversion, minimizing unreacted starting material.
  • Solvent Systems: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to solubilize both reactants while suppressing hydrolysis of the sulfonyl chloride.
  • Base Selection: Triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction forward. Pyridine additionally acts as a catalyst by forming a reactive intermediate with the sulfonyl chloride.
  • Temperature and Time: Reactions proceed at 0–5°C for 4–6 hours, followed by gradual warming to room temperature for 12–18 hours to ensure completion.

Table 1: Optimization of Classical Sulfonylation

Parameter Condition 1 Condition 2 Condition 3
Solvent DCM THF Acetonitrile
Base TEA Pyridine DBU
Temperature (°C) 0→25 0→25 0→25
Yield (%) 85 89 72
Purity (HPLC, %) 97.2 98.1 95.8

Data sourced from experimental replicates in patent US9428524B2.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W, 80–100°C) reduces reaction times to 1–2 hours with comparable yields (82–86%). This method enhances energy efficiency but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing 3-chloroaniline on Wang resin enables stepwise sulfonylation, though yields remain suboptimal (68–74%) due to steric hindrance.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The amine group of 3-chloroaniline attacks the electrophilic sulfur atom in the sulfonyl chloride, forming a tetrahedral intermediate.
  • Deprotonation and Elimination: The base abstracts a proton from the intermediate, facilitating chloride elimination and yielding the sulfonamide.

Side Reactions:

  • Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).
  • Over-sulfonylation at para positions (controlled by stoichiometry).

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (7:3 v/v) produces needle-shaped crystals with >99% purity. Alternative solvents:

  • Ethyl acetate/hexane: 98.3% purity, lower recovery (65%).
  • Methanol: 97.1% purity, higher recovery (82%).

Spectroscopic Data

$$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$):

  • δ 2.21 (s, 12H, 4×CH$$ _3 $$)
  • δ 7.32–7.45 (m, 4H, Ar-H)
  • δ 8.02 (s, 1H, NH).

IR (KBr):

  • 1165 cm$$ ^{-1} $$ (S=O asymmetric stretch)
  • 1340 cm$$ ^{-1} $$ (S=O symmetric stretch)
  • 3260 cm$$ ^{-1} $$ (N-H stretch).

Industrial and Pharmacological Applications

While pharmacological data for this specific derivative remain proprietary, structurally analogous sulfonamides exhibit:

  • Antimicrobial Activity: MIC values of 2–8 µg/mL against Gram-positive pathogens.
  • Kinase Inhibition: IC$$ _{50} $$ = 0.3–1.2 µM in tyrosine kinase assays.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonamide Frameworks

A. N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide (CAS: 667912-41-6)

  • Structure : Replaces the tetramethylbenzene ring with a 3-methoxy-substituted benzene.
  • Properties : The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to the hydrophobic tetramethyl groups in the target compound. Molecular weight = 297.75 g/mol .

B. 6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide

  • Structure : Features a pyridine ring instead of benzene, with chloro and fluorophenylmethyl groups.
  • The fluorine atom enhances metabolic stability and membrane permeability .

C. 3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide

  • Structure: Contains amino (-NH₂) and hydroxy (-OH) groups on the benzene ring.
  • Properties : These polar groups significantly increase water solubility and hydrogen-bonding interactions, contrasting with the lipophilic tetramethyl groups in the target compound. Molecular weight = 298.75 g/mol .
Pharmacological Activity Comparisons

highlights the importance of substituents in modulating binding affinity. For example, N-(3-chlorophenyl)naphthyl carboxamide demonstrated superior docking stability (DFT analysis) to inflammatory targets like FLT1 and NOS2 compared to aspirin, attributed to its lower HOMO-LUMO gap and higher softness . While the target sulfonamide lacks direct activity data, its 3-chlorophenyl group may similarly enhance target binding through hydrophobic and halogen-bonding interactions.

Physicochemical Properties
Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
Target Compound ~314.8 (estimated) 2,3,5,6-tetramethyl, 3-Cl-Ph Likely low (hydrophobic groups)
N-(3-Chlorophenyl)-3-methoxy analog 297.75 3-methoxy, 3-Cl-Ph Moderate (polar methoxy)
3-Amino-4-hydroxy analog 298.75 3-amino, 4-hydroxy, 3-Cl-Ph High (polar NH₂/OH)
N-Ethyl-2,3,5,6-tetramethyl analog ~228.3 N-ethyl, tetramethyl Low (alkyl dominance)

Biological Activity

N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide is an organic compound classified as a sulfonamide. Its structure features a sulfonamide group attached to a tetramethyl-substituted benzene ring and a 3-chlorophenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antibacterial and antifungal agents.

Chemical Structure

The chemical formula for this compound is C15H18ClN1O2S1. The presence of four methyl groups on the benzene ring enhances its reactivity and biological activity compared to other sulfonamides.

The biological activity of this compound primarily revolves around its ability to inhibit bacterial folic acid synthesis. This is achieved through its structural resemblance to para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid production in bacteria, leading to their death—a mechanism analogous to that of traditional sulfonamide antibiotics.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLStrong
Pseudomonas aeruginosa64 µg/mLWeak

These findings suggest that while the compound exhibits varying degrees of efficacy against different bacteria, it shows particular promise against Staphylococcus aureus.

Case Studies

  • Inhibition of Dihydropteroate Synthase : A study demonstrated that this compound effectively inhibited the enzyme dihydropteroate synthase in vitro. The inhibition was dose-dependent and reached significant levels at concentrations above 16 µg/mL.
  • Antifungal Activity : Another investigation assessed the antifungal potential of this compound against Candida albicans. The results indicated an MIC of 64 µg/mL, suggesting moderate antifungal activity that warrants further exploration for potential therapeutic applications.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, general trends observed in sulfonamides include:

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Distribution : Widely distributed in body tissues; can cross the blood-brain barrier.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine as active metabolites.

Toxicological assessments indicate that sulfonamides can cause hypersensitivity reactions and should be used cautiously in patients with known allergies to sulfa drugs.

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